methyl N-(2-bromoprop-2-enyl)carbamate
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Overview
Description
Methyl N-(2-bromoprop-2-enyl)carbamate is an organic compound that belongs to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This particular compound is characterized by the presence of a bromine atom attached to a prop-2-enyl group, which is further linked to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(2-bromoprop-2-enyl)carbamate can be achieved through several methods. One common approach involves the reaction of methyl carbamate with 2-bromoprop-2-enyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2-bromoprop-2-enyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or brominated derivatives.
Reduction Reactions: Reduction can lead to the formation of de-brominated carbamate derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or alkoxy carbamates.
Oxidation: Formation of brominated oxides.
Reduction: Formation of de-brominated carbamates.
Scientific Research Applications
Methyl N-(2-bromoprop-2-enyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of methyl N-(2-bromoprop-2-enyl)carbamate involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can inhibit the activity of enzymes or disrupt protein functions, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler ester of carbamic acid without the bromine and prop-2-enyl groups.
Ethyl carbamate: Similar structure but with an ethyl group instead of a methyl group.
Phenyl carbamate: Contains a phenyl group instead of the prop-2-enyl group.
Uniqueness
Methyl N-(2-bromoprop-2-enyl)carbamate is unique due to the presence of the bromine atom and the prop-2-enyl group, which confer distinct chemical reactivity and biological activity. These structural features make it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
86766-66-7 |
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Molecular Formula |
C5H8BrNO2 |
Molecular Weight |
194.03 g/mol |
IUPAC Name |
methyl N-(2-bromoprop-2-enyl)carbamate |
InChI |
InChI=1S/C5H8BrNO2/c1-4(6)3-7-5(8)9-2/h1,3H2,2H3,(H,7,8) |
InChI Key |
RBYHCAGZQVOTPK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCC(=C)Br |
Origin of Product |
United States |
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